molecular formula C6H7BrO2 B12505140 Ethyl 4-bromobut-2-ynoate

Ethyl 4-bromobut-2-ynoate

Cat. No.: B12505140
M. Wt: 191.02 g/mol
InChI Key: XTUNBSQHSNLFLN-UHFFFAOYSA-N
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Description

Ethyl 4-bromobut-2-ynoate: is an organic compound with the molecular formula C₆H₇BrO₂. It is a brominated ester that features a but-2-ynoate group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromobut-2-ynoate can be synthesized through several methods. One common approach involves the bromination of ethyl but-2-ynoate. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification of the compound is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromobut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Addition Reactions: Formation of haloalkenes or dihalides.

    Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.

Mechanism of Action

The mechanism of action of ethyl 4-bromobut-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the but-2-ynoate group are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom, leading to the formation of new bonds. Additionally, the triple bond can participate in addition reactions, forming various products depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a bromine atom and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

ethyl 4-bromobut-2-ynoate

InChI

InChI=1S/C6H7BrO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3

InChI Key

XTUNBSQHSNLFLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCBr

Origin of Product

United States

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